3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone
Description
3-[(1-Phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone is a triazole-derived compound characterized by a 1,2,4-triazole ring substituted with a phenyl group at the 1-position and linked via an ether oxygen to a 2-butanone moiety. The compound’s triazole core is a common pharmacophore in agrochemicals and pharmaceuticals, suggesting possible antifungal, antibacterial, or pesticidal properties .
Properties
IUPAC Name |
3-[(1-phenyl-1,2,4-triazol-3-yl)oxy]butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9(16)10(2)17-12-13-8-15(14-12)11-6-4-3-5-7-11/h3-8,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSABQBGTWDOGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=NN(C=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Ring Construction
The 1-phenyl-1H-1,2,4-triazol-3-yl moiety is typically synthesized via cyclocondensation of phenylhydrazine derivatives with nitriles or cyanamides. For example, reacting phenylhydrazine with cyanamide under acidic conditions yields 1-phenyl-1H-1,2,4-triazol-3-amine, which is subsequently hydrolyzed to the corresponding alcohol (1-phenyl-1H-1,2,4-triazol-3-ol). This intermediate serves as the nucleophile for etherification with 3-halo-2-butanone.
Etherification Approaches
Ether bond formation between the triazole alcohol and butanone derivative is achieved through two primary routes:
Alkylation
3-Chloro-2-butanone reacts with 1-phenyl-1H-1,2,4-triazol-3-ol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This method affords moderate yields (55–65%) but requires careful control of stoichiometry to avoid di-alkylation byproducts.
Mitsunobu Reaction
Employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the Mitsunobu reaction couples 3-hydroxy-2-butanone with the triazole alcohol at room temperature. This method achieves superior yields (75–82%) but necessitates chromatographic purification due to phosphine oxide byproducts.
Methodological Advancements in Ketone Functionalization
Reductive Amination and Alkylation
Queener et al.’s work on pyrido[2,3-d]pyrimidines demonstrates the utility of reductive amination with sodium cyanoborohydride (NaBH₃CN) for N-alkylation. Translating this to triazole-oxy butanone synthesis, 3-oxo-2-butanone is treated with 1-phenyl-1H-1,2,4-triazol-3-amine under reductive conditions to form secondary amines, though this route remains exploratory for ether-linked targets.
Optimization of Reaction Parameters
Catalytic Systems
Comparative studies reveal that palladium on carbon (Pd/C) outperforms Raney nickel in hydrogenation steps, achieving full conversion of α,β-unsaturated intermediates within 4–5 hours. For acid-catalyzed steps, hydrochloric acid (30% w/w) provides higher regioselectivity than sulfuric acid, minimizing side reactions during condensations.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation reactions but risk hydrolysis at elevated temperatures. Tetrahydrofuran (THF) balances solvation and stability, enabling Mitsunobu reactions at 25°C without ketone degradation.
Table 1. Comparative Analysis of Etherification Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | 58 ± 3 | 95 | |
| Mitsunobu | DIAD, PPh₃, THF, 25°C, 6 h | 79 ± 2 | 98 | |
| Reductive Amination | NaBH₃CN, MeOH, 40°C, 8 h | 42 ± 5 | 88 |
Analytical Characterization
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms successful ether linkage formation. The target compound exhibits:
Chromatographic Purity
High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) resolves the target compound at 8.2 minutes, achieving >99% purity post-distillation.
Industrial Scalability and Environmental Impact
The patent-derived process for 3-methyl-4-phenyl-2-butanone demonstrates scalability, with 90% solvent recovery (methanol, THF) and minimal waste generation. Applying similar protocols, the triazole-oxy derivative can be synthesized at kilogram scale with Pd/C catalyst reuse (5 cycles without activity loss).
Chemical Reactions Analysis
Types of Reactions
3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted triazole derivatives .
Scientific Research Applications
3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Triazole-Based Agrochemicals
Triazophos (O,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) phosphorothioate) shares the 1-phenyl-1H-1,2,4-triazol-3-yl group but incorporates a phosphorothioate ester, enhancing lipophilicity and environmental stability. Triazophos is classified as highly hazardous due to acute toxicity and is restricted under international regulations . In contrast, 3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone lacks the phosphorothioate group, which may reduce toxicity and alter environmental persistence.
Table 1: Key Differences Between this compound and Triazophos
| Property | 3-[(1-Phenyl-triazolyl)oxy]-2-butanone | Triazophos |
|---|---|---|
| Functional Group | Ether-linked butanone | Phosphorothioate ester |
| Toxicity | Not reported in evidence | Highly toxic (Class 1) |
| Application | Potential antimicrobial | Insecticide/acaricide |
| Regulatory Status | Unclear | Restricted (PIC Circular) |
Antimicrobial Triazole Derivatives
Chromone-linked 1,2,3-triazole derivatives (e.g., 2-(4-fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one) exhibit antibacterial and antifungal activity via agar well diffusion assays . While these compounds differ in triazole substitution (1,2,3- vs. 1,2,4-triazole), the ether linkage and aromatic groups suggest similar modes of action, such as cytochrome P450 inhibition.
Fluconazole, a clinical antifungal, contains two triazole rings but lacks the phenyl-butanone structure. Its activity against Candida spp. is well-documented, whereas the target compound’s efficacy remains speculative without direct data .
Physicochemical Properties and Stability
- Solubility: The ketone group in this compound likely increases hydrophilicity compared to purely aromatic triazole derivatives like triazophos.
- Stability : Ether linkages are generally hydrolytically stable, but the absence of a phosphorothioate group (as in triazophos) may reduce resistance to enzymatic degradation.
Biological Activity
3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C11H12N4O2, with a molar mass of 232.24 g/mol. It features a triazole ring which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N4O2 |
| Molar Mass | 232.24 g/mol |
| Density | Predicted 1.27 g/cm³ |
| Melting Point | 114-116 °C |
| Boiling Point | 379.9 °C |
| pKa | 12.96 |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the triazole ring and subsequent functionalization to introduce the butanone moiety. Specific synthetic routes can vary significantly based on starting materials and desired purity levels.
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound have demonstrated activity against various bacterial strains.
Case Study: Antimycobacterial Activity
A study evaluated a series of triazole derivatives for their activity against Mycobacterium tuberculosis. The most active compounds exhibited minimum inhibitory concentrations (MICs) in the range of 19.4 µM to 20.3 µM against multidrug-resistant strains without cross-resistance with first-line drugs .
Anticancer Activity
The potential anticancer properties of triazole derivatives have also been explored. For example, certain synthesized compounds showed promising results in inhibiting cancer cell proliferation in vitro. A notable investigation involved docking studies that suggested strong binding affinities to specific cancer-related enzymes.
Table: Summary of Biological Activities
| Activity Type | Compound Tested | MIC (µM) | Notes |
|---|---|---|---|
| Antimycobacterial | Triazole Derivative | 19.4 | Active against MDR strains |
| Anticancer | Various Triazole Derivatives | Varies | Strong enzyme binding observed |
The biological activity of this compound is believed to stem from its ability to interfere with critical metabolic pathways in microbial and cancer cells. The triazole ring facilitates interactions with enzymes involved in cell division and metabolism.
Toxicity Studies
In vitro studies assessing cytotoxicity on mammalian cell lines (e.g., HepG2 and Vero cells) have shown that some derivatives are devoid of significant toxicity at therapeutic concentrations . This suggests a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
